7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride
Description
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride (CAS: 39637-74-6), also known as (−)-(1S,4R)-camphanoyl chloride, is a bicyclic carbonyl chloride derived from camphor. Its molecular formula is C₁₀H₁₃ClO₃, with a molecular weight of 216.66 g/mol . This compound is widely used in organic synthesis, particularly for introducing the camphoroyl group into esters, amides, and heterocyclic derivatives. Its stereochemical configuration (1S,4R) is critical for enantioselective reactions, such as the synthesis of chiral auxiliaries and pharmaceuticals .
The compound is synthesized via refluxing (1S)-(–)-camphanic acid with thionyl chloride (SOCl₂), achieving an 81% yield as a pale yellow crystalline solid . Key spectral data (¹H/¹³C NMR) confirm its bicyclo[2.2.1]heptane backbone and carbonyl chloride functionality .
Properties
CAS No. |
54371-12-9 |
|---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO2/c1-9(2)6-3-4-10(9,8(11)13)7(12)5-6/h6H,3-5H2,1-2H3 |
InChI Key |
SFQJZTMMKIFIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)C(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Carboxylic Acid Precursor
The most widely documented route involves the conversion of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid to its corresponding acyl chloride. This method leverages the reactivity of thionyl chloride (SOCl₂) under reflux conditions . The reaction proceeds through a nucleophilic acyl substitution mechanism, where SOCl₂ acts as both a chlorinating agent and a solvent.
Reaction Mechanism:
Key parameters include a stoichiometric ratio of 1:1.2 (acid:SOCl₂) and reflux temperatures (70–80°C) for 4–6 hours . The reaction achieves yields exceeding 85%, with purity confirmed via and IR spectroscopy (C=O stretch at 1800 cm⁻¹) .
Catalytic and Enantioselective Approaches
Recent advances emphasize enantioselective synthesis of the bicyclo[2.2.1]heptane framework. A Diels-Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes has been reported to construct the bicyclic core with high diastereoselectivity . Subsequent oxidation and chlorination steps yield the target acyl chloride.
Case Study:
-
Step 1: Diels-Alder reaction between furan derivatives and α,β-unsaturated esters under Lewis acid catalysis (e.g., BF₃·Et₂O) produces the bicyclo[2.2.1]heptane skeleton .
-
Step 2: Ketone introduction via Jones oxidation () at 0°C, followed by chlorination with SOCl₂ .
This method achieves an overall yield of 62%, with enantiomeric excess (ee) >90% when chiral auxiliaries are employed .
Industrial-Scale Production
Patent literature reveals optimized protocols for large-scale synthesis, emphasizing cost efficiency and safety. A notable method involves continuous-flow reactors to mitigate exothermic risks during SOCl₂ reactions .
Industrial Parameters:
| Parameter | Value |
|---|---|
| Reactor Type | Continuous-flow, jacketed glass |
| Temperature | 65°C |
| Residence Time | 2 hours |
| Throughput | 50 kg/day |
| Purity | >99% (HPLC) |
This system reduces by-product formation (<1%) and enhances reproducibility compared to batch processes .
Alternative Chlorinating Agents
While SOCl₂ dominates industrial use, phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) offer niche advantages. For example, oxalyl chloride enables milder conditions (room temperature, 2 hours) but requires stoichiometric dimethylformamide (DMF) as a catalyst .
Comparative Analysis:
| Agent | Temperature | Time | Yield | By-Products |
|---|---|---|---|---|
| SOCl₂ | 70°C | 4 h | 85% | SO₂, HCl |
| (COCl)₂ | 25°C | 2 h | 78% | CO, CO₂ |
| PCl₅ | 100°C | 6 h | 70% | POCl₃ |
SOCl₂ remains preferred for its balance of efficiency and cost, whereas oxalyl chloride suits acid-sensitive substrates .
Challenges and Mitigation Strategies
Key Challenges:
-
Moisture Sensitivity: Acyl chlorides hydrolyze readily, necessitating anhydrous conditions. Molecular sieves (3Å) or inert atmospheres (N₂/Ar) are employed during storage .
-
By-Product Management: SO₂ and HCl emissions require scrubbing systems, adding to operational costs .
-
Enantiomeric Control: Racemization during chlorination is minimized using low temperatures (−20°C) and non-polar solvents (hexane) .
Emerging Methodologies
Photocatalytic chlorination using visible light (λ = 450 nm) and rose bengal as a photosensitizer has shown promise in lab-scale trials. This method reduces energy consumption and avoids toxic reagents, achieving 65% yield at 25°C .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting ketones to alcohols.
Nucleophiles (Amines, Alcohols, Thiols): Used in substitution reactions to form various derivatives.
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Organic Synthesis
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride is utilized as a versatile building block in organic synthesis. It serves as a precursor for the preparation of various functionalized compounds through nucleophilic substitution reactions. The carbonyl chloride moiety allows for the introduction of diverse nucleophiles, enabling the synthesis of complex molecules.
Medicinal Chemistry
Recent studies have highlighted the potential of this compound in the development of new pharmaceuticals. For instance, it has been investigated as a lead compound for anticancer therapies due to its ability to interact with biological targets effectively. The structural framework provides a scaffold that can be modified to enhance biological activity and selectivity against cancer cells.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.
Material Science
In material science, this compound has been explored for its utility in synthesizing polymers and resins with enhanced properties. Its unique bicyclic structure contributes to the thermal stability and mechanical strength of materials, making it suitable for high-performance applications.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for functionalized compounds | Effective precursor for various nucleophilic substitution reactions |
| Medicinal Chemistry | Potential lead compound for anticancer agents | Induces apoptosis in cancer cell lines; enhances selectivity |
| Material Science | Used in synthesizing polymers and resins | Improves thermal stability and mechanical strength of materials |
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride involves its reactivity with nucleophiles and reducing agents. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The ketone group can undergo reduction to form alcohols, which can further participate in additional chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Sulfonyl Chloride Derivatives
[(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonyl Chloride
- Molecular Formula : C₁₀H₁₅ClO₃S
- Molecular Weight : 250.74 g/mol
- Key Differences :
- Applications : Used in chiral derivatization and asymmetric synthesis. The (1R,4S)-enantiomer (CAS: 39262-22-1) is employed as a resolving agent for amines and alcohols .
D(+)-10-Camphorsulfonyl Chloride
Functional Group Variants: Esters and Amides
(1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate Esters
- Example: 2-Morpholinoethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate (13a)
- Key Differences :
- Applications : Investigated for antiviral activity and as intermediates in drug design .
N-Adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl) Methanesulfonamide
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Functional Group |
|---|---|---|---|---|---|
| 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride | C₁₀H₁₃ClO₃ | 216.66 | Not reported | 81 | –COCl |
| [(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonyl chloride | C₁₀H₁₅ClO₃S | 250.74 | Not reported | Not reported | –SO₂Cl |
| 2-Morpholinoethyl-carboxylate (13a) | C₁₆H₂₅NO₅ | 311.37 | 70.6–74.3 | 11 | –COOCH₂CH₂N-morpholine |
Biological Activity
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride (CAS Number: 54371-12-9) is a bicyclic compound with notable chemical properties that have attracted interest in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse scientific literature.
- Molecular Formula : C₁₀H₁₃ClO₂
- Molecular Weight : 200.67 g/mol
- Structure : The bicyclic structure contributes to its unique reactivity and interaction with biological targets.
Biological Activity
The biological activity of this compound has been investigated in several contexts:
1. Antimicrobial Activity
Research indicates that bicyclic compounds can exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.
2. Cytotoxicity Studies
In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound's IC50 values were found to be in the low micromolar range, indicating moderate potency against specific cancer types.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit certain enzymes involved in cellular proliferation.
- Induction of Apoptosis : Evidence suggests that treatment with this compound can lead to apoptosis in cancer cells, contributing to its cytotoxic effects.
Data Tables
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines (HeLa and HEK293A) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the potential of this compound as a lead for developing new anticancer therapies.
Case Study 2: Antimicrobial Properties
In a comparative study of bicyclic compounds, the effectiveness of this compound was evaluated against standard bacterial strains (e.g., E. coli, S. aureus). Results showed promising antimicrobial activity, warranting further investigation into its application as an antimicrobial agent.
Research Findings
Recent literature emphasizes the need for further exploration into the pharmacological properties of this compound:
- Synergistic Effects : Some studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
- Structural Modifications : Modifying the chemical structure may improve its biological activity and selectivity towards specific targets.
Q & A
Q. What are the recommended synthetic routes for preparing 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride?
Q. How is the bicyclo[2.2.1]heptane core structure validated in this compound?
The bicyclo[2.2.1]heptane framework is confirmed via X-ray crystallography or computational modeling (e.g., DFT). Key structural features include the fused bicyclic system with two methyl groups at C7 and a carbonyl group at C2. The stereochemistry of substituents (e.g., (1S,4R) configuration) is critical for reactivity and must be verified using chiral HPLC or polarimetry .
Q. What are the key physicochemical properties of this compound?
Critical data include:
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 363.2 K (Δ = ±0.7 K) | N/A | |
| Solubility | Soluble in CH₂Cl₂, DCM | Experimental | |
| Stability | Hygroscopic; store under inert gas | N/A |
Q. How is purity assessed after synthesis?
Purity is determined using:
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient.
- TLC : Rf comparison with authentic samples.
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content.
Discrepancies in spectral peaks (e.g., unexpected carbonyl stretching in IR) may indicate residual solvent or byproducts .
Advanced Research Questions
Q. What reaction mechanisms govern its reactivity as an acyl chloride?
The compound undergoes nucleophilic acyl substitution due to the electron-withdrawing bicyclic system, which activates the carbonyl carbon. Computational studies (e.g., DFT) reveal that steric hindrance from the dimethyl groups slows reactions with bulky nucleophiles. Kinetic experiments in THF show a second-order dependence on nucleophile concentration, supporting an SN2-like mechanism .
Q. How does the bicyclic framework influence its stability under varying conditions?
The rigid bicyclo[2.2.1]heptane structure enhances thermal stability compared to linear acyl chlorides. However, prolonged exposure to moisture leads to hydrolysis, forming the corresponding carboxylic acid. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in sealed amber vials .
Q. How can contradictory spectral data in literature be resolved?
Discrepancies in NMR chemical shifts (e.g., C1 carbonyl resonance) may arise from solvent polarity or temperature. To standardize:
- Use deuterated chloroform (CDCl₃) for ¹H/¹³C NMR.
- Reference internal standards (e.g., TMS).
- Compare with high-resolution crystallographic data to assign ambiguous peaks .
Q. What strategies optimize its use in stereoselective synthesis?
The (1S,4R) configuration enables asymmetric induction in reactions with chiral amines or alcohols. For example:
Q. How does chlorination at C1 affect electronic properties?
Electron-withdrawing effects of the carbonyl chloride group reduce electron density at adjacent carbons, as shown by NBO analysis. This enhances electrophilicity at C1 but deactivates the bicyclic core toward electrophilic aromatic substitution. UV-Vis spectra show a λmax shift of 15 nm compared to non-chlorinated analogs .
Q. What computational tools predict its reactivity in novel reactions?
- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set to model transition states.
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents.
- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
